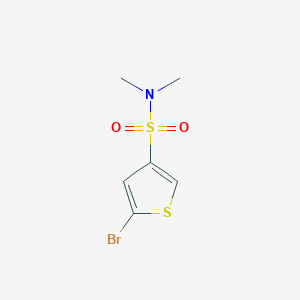
4,4-Bis(octyloxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(octyloxy)butanenitrile is a chemical compound with the molecular formula C20H39NO2. It is a lipid building block characterized by a terminal nitrile group. This compound is known for its versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Bis(octyloxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group . Another method includes the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Bis(octyloxy)butanenitrile undergoes various chemical reactions, including hydrolysis, reduction, and substitution .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the conversion of the nitrile group to a carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Major Products Formed:
Hydrolysis: Carboxylic acids
Reduction: Amines
Substitution: Various substituted compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
4,4-Bis(octyloxy)butanenitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of lipid interactions and membrane dynamics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4,4-Bis(octyloxy)butanenitrile involves its ability to undergo various chemical transformations due to the presence of the reactive nitrile group. The nitrile group can participate in nucleophilic attacks, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
Comparación Con Compuestos Similares
Butanenitrile: A simpler nitrile compound with a shorter carbon chain.
4,4-Bis(hexyloxy)butanenitrile: Similar structure but with hexyl groups instead of octyl groups.
Uniqueness: 4,4-Bis(octyloxy)butanenitrile is unique due to its longer octyl chains, which can influence its physical properties and reactivity. This makes it particularly useful in applications where longer carbon chains are desired for increased hydrophobicity or specific interactions .
Propiedades
Fórmula molecular |
C20H39NO2 |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4,4-dioctoxybutanenitrile |
InChI |
InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-22-20(16-15-17-21)23-19-14-12-10-8-6-4-2/h20H,3-16,18-19H2,1-2H3 |
Clave InChI |
AAFZKYZZZXQHQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(CCC#N)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)

![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)

